1-(3-Methoxynaphthalen-2-yl)ethanone
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(3-methoxynaphthalen-2-yl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O2/c1-9(14)12-7-10-5-3-4-6-11(10)8-13(12)15-2/h3-8H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNZWDMFJUYOHAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=CC=CC=C2C=C1OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401288928 | |
| Record name | 1-(3-Methoxy-2-naphthalenyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401288928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17056-94-9 | |
| Record name | 1-(3-Methoxy-2-naphthalenyl)ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17056-94-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(3-Methoxy-2-naphthalenyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401288928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 1 3 Methoxynaphthalen 2 Yl Ethanone
Catalytic Approaches in Directed Synthesis
Modern organic synthesis heavily relies on catalytic methods to achieve high efficiency and selectivity. Catalysts, by lowering the activation energy of reactions, allow for milder reaction conditions, reduced waste, and the formation of desired products with high purity. The application of transition metals, small organic molecules (organocatalysis), and enzymes (biocatalysis) represents the forefront of synthetic strategy.
Transition Metal-Catalyzed Coupling Reactions
Transition metal catalysis is a powerful tool for the formation of carbon-carbon bonds, essential for constructing molecules like 1-(3-Methoxynaphthalen-2-yl)ethanone. nih.govmdpi.com These reactions often exhibit high functional group tolerance and proceed under mild conditions. nih.gov For the synthesis of aryl ketones, palladium-, copper-, and rhodium-catalyzed reactions are particularly prominent. nih.gov
A plausible, though not explicitly documented for this specific isomer, transition metal-catalyzed approach would involve the coupling of an organometallic reagent derived from 3-methoxynaphthalene with an acetylating agent. For instance, a Negishi or Suzuki-Miyaura coupling could theoretically be employed.
| Coupling Reaction | Aryl Source (Hypothetical) | Acetyl Source | Catalyst System (Typical) |
| Suzuki-Miyaura | (3-Methoxy-2-naphthalenyl)boronic acid | Acetyl chloride | Pd(PPh₃)₄, Base (e.g., Na₂CO₃) |
| Negishi | (3-Methoxy-2-naphthalenyl)zinc chloride | Acetyl chloride | Pd(PPh₃)₄ |
| Heck-type Acylation | 3-Methoxy-2-iodonaphthalene | Acetaldehyde derivative | Pd(OAc)₂, Ligand (e.g., PPh₃) |
These methods are generally favored over traditional Friedel-Crafts acylation due to better regioselectivity and avoidance of harsh Lewis acid catalysts.
Organocatalytic Strategies
Organocatalysis, the use of small, metal-free organic molecules to catalyze reactions, has emerged as a major pillar of asymmetric synthesis and green chemistry. rsc.orgmdpi.comrsc.orgresearchgate.net These catalysts are typically less toxic and less sensitive to air and moisture compared to many transition metal catalysts. While direct organocatalytic acylation of a naphthalene (B1677914) ring is not a standard transformation, organocatalysts could be instrumental in synthesizing precursors or in modifying the target molecule. For example, an asymmetric aldol (B89426) or Michael reaction catalyzed by a proline derivative could be used to build a side chain which is then converted to the acetyl group. mdpi.com
Biocatalytic Pathways for Structural Modification
Biocatalysis utilizes enzymes or whole microorganisms to perform chemical transformations with exceptional selectivity (chemo-, regio-, and stereoselectivity) under mild, aqueous conditions. nih.gov While a direct biocatalytic synthesis of this compound from simple precursors is not documented, enzymes could be employed for structural modification. For instance, a ketoreductase could stereoselectively reduce the ketone group to a chiral alcohol, a valuable intermediate for pharmaceuticals. Similarly, other enzymes could be used for hydroxylation or demethylation of the naphthalene ring system if further functionalization is desired. The use of biocatalysis aligns well with green chemistry principles by operating in water, at ambient temperature and pressure, and with high specificity. nih.gov
Green Chemistry Principles in Synthetic Route Design and Optimization
Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.gov Key principles include maximizing atom economy and minimizing waste, often quantified by metrics like the E-Factor (mass of waste per mass of product). nih.gov
Solvent-Free Reaction Conditions
One of the core tenets of green chemistry is the reduction or elimination of volatile organic solvents, which contribute to environmental pollution and pose safety risks. Performing reactions under solvent-free conditions, often with grinding or gentle heating of solid reactants, can lead to higher efficiency, shorter reaction times, and simpler workup procedures. mdpi.comresearchgate.net A potential solvent-free approach to an analog of the target compound could involve a solid-state catalyzed Friedel-Crafts acylation, where 3-methoxynaphthalene and an acetylating agent are ground together with a solid acid catalyst like zeolite or montmorillonite (B579905) clay.
Atom Economy and Efficiency Considerations
Atom economy, a concept developed by Barry Trost, is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. jocpr.comrsc.orgresearchgate.net It is calculated by dividing the molecular weight of the desired product by the sum of the molecular weights of all reactants used in the stoichiometric equation. researchgate.net
Equation for Percent Atom Economy: % Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100
Addition and rearrangement reactions are inherently 100% atom-economical, as all reactant atoms are incorporated into the final product. jocpr.com In contrast, substitution and elimination reactions generate stoichiometric byproducts, leading to lower atom economy.
When evaluating a hypothetical synthesis of this compound, a catalytic addition or coupling reaction would be far superior in terms of atom economy compared to a classical method that uses stoichiometric reagents.
| Reaction Type (Hypothetical) | Reactants | Desired Product | Byproducts | Atom Economy |
| Addition/Coupling | 3-Methoxynaphthalene derivative + Acetyl source | This compound | Minimal (from catalyst cycle) | High |
| Wittig-type Reaction | Naphthyl phosphonium (B103445) ylide + Carbonyl | Intermediate alkene | Triphenylphosphine oxide | Low |
By prioritizing catalytic pathways and designing syntheses with high atom economy, the environmental footprint and cost associated with the production of this compound can be significantly reduced.
Renewable Feedstock Utilization
The transition towards a bio-based economy necessitates the exploration of renewable feedstocks for the synthesis of valuable chemical compounds. For a molecule such as this compound, this involves considering renewable sources for its fundamental building blocks: the naphthalene core, the methoxy (B1213986) group, and the acetyl group.
Lignin (B12514952), a complex aromatic biopolymer, stands out as a promising renewable source of aromatic compounds. rsc.orgnih.gov It is a major component of lignocellulosic biomass and is abundantly available as a byproduct of the pulp and paper industry. orientjchem.orgwustl.edu Research into lignin valorization has demonstrated the potential to derive various aromatic platform chemicals, including naphthalene derivatives, through catalytic conversion processes. rsc.orgyoutube.com The inherent structure of lignin, composed of phenylpropanoid units, provides a foundation for obtaining substituted aromatic rings that could be further functionalized. nih.gov
The methoxy group present in the target molecule can also be traced back to lignin, which is rich in methoxylated phenyl units. nih.govwustl.edu Catalytic processes are being developed to selectively cleave and transform these units, potentially providing a renewable source for methoxylated aromatic precursors. d-nb.info
The acetyl group is typically introduced using acetic anhydride (B1165640) or acetyl chloride. Green chemistry initiatives are promoting the production of these reagents from biomass. For instance, acetic anhydride can be synthesized from biomass-derived feedstocks, moving away from traditional petrochemical routes. nih.govyoutube.comresearchgate.net The development of efficient biorefinery processes is key to making this a viable and sustainable alternative.
While the direct synthesis of this compound from these renewable feedstocks is still an area of ongoing research, the foundational work in lignin valorization and biomass-derived reagents lays a clear pathway for a more sustainable future for the production of this and other aromatic ketones.
Novel Precursor Utilization and Multi-Component Reaction Approaches
Modern synthetic chemistry emphasizes efficiency and atom economy, with multi-component reactions (MCRs) emerging as a powerful tool. MCRs allow for the construction of complex molecules from three or more starting materials in a single step, which can significantly reduce reaction time, resource consumption, and waste generation. rsc.orginorgchemres.orgmdpi.com
While a specific multi-component reaction for the direct synthesis of this compound has not been extensively reported, the literature presents several MCRs for the synthesis of functionalized naphthalenes. rsc.orgfardapaper.irnih.gov These reactions often involve the cascade assembly of simpler precursors to build the naphthalene ring system with various substituents. For example, ruthenium-catalyzed three-component reactions of naphthalenes, olefins, and alkyl bromides have been shown to produce multifunctional naphthalenes. rsc.org Adapting such methodologies to incorporate a methoxy and an acetyl group in the desired positions on the naphthalene core is a promising area for future research.
The use of novel precursors also offers opportunities for more efficient syntheses. Instead of starting with 2-methoxynaphthalene (B124790), one could envision routes starting from more readily available or more easily functionalized naphthalene derivatives. For instance, syntheses starting from 2-naphthol (B1666908) are well-established. wikipedia.org 2-naphthol can be produced through environmentally friendly processes and can be methylated to 2-methoxynaphthalene. wikipedia.orggoogle.com Research into electrophilic cyclization of alkynes provides another avenue for the regioselective preparation of polysubstituted naphthalenes and 2-naphthols, which can then be converted to the target compound. nih.gov
Synthetic Pathway Innovation and Process Optimization
The most established method for synthesizing acetylated methoxynaphthalenes is the Friedel-Crafts acylation of 2-methoxynaphthalene. researchgate.net This reaction, however, often suffers from issues with regioselectivity, leading to a mixture of isomers. Innovation in this area focuses on the development of catalysts and the optimization of reaction conditions to favor the formation of the desired isomer.
The choice of catalyst is paramount in controlling the outcome of the Friedel-Crafts acylation. While traditional Lewis acids like aluminum chloride (AlCl₃) are effective, their use in stoichiometric amounts leads to significant waste generation. orgsyn.org A major advancement has been the application of solid acid catalysts, particularly zeolites. researchgate.netnih.gov Zeolites such as H-beta, H-Y, and H-mordenite have been extensively studied for the acylation of 2-methoxynaphthalene. researchgate.netnih.gov These catalysts are reusable, non-corrosive, and can be tailored to provide shape selectivity, thereby influencing the regioselectivity of the reaction. nih.gov For instance, the pore structure of zeolites can sterically hinder the formation of bulkier isomers, favoring the formation of others. nih.gov
Process optimization also involves a careful selection of the acylating agent and the solvent. Acetic anhydride and acetyl chloride are the most common acylating agents. researchgate.net The choice between them can impact the product distribution, with acetyl chloride sometimes leading to a higher yield of certain isomers through rearrangement at higher temperatures. researchgate.net The solvent can also play a crucial role in regioselectivity; for example, using nitrobenzene (B124822) as a solvent in the AlCl₃-catalyzed reaction has been shown to favor acylation at the 6-position, whereas carbon disulfide favors the 1-position. orgsyn.org
Furthermore, the reaction temperature is a critical parameter. The acylation of 2-methoxynaphthalene is a classic example of a reaction under kinetic versus thermodynamic control. youtube.comlibretexts.orgwikipedia.orglibretexts.orgreddit.com At lower temperatures, the kinetically favored product, typically the 1-acetyl isomer, is formed faster. At higher temperatures, the reaction becomes reversible, allowing for the formation of the more thermodynamically stable isomer. orgsyn.orgwikipedia.org Understanding and manipulating these factors are key to optimizing the synthetic pathway towards a specific isomer like this compound.
Comparative Analysis of Synthetic Efficiencies, Regioselectivities, and Stereoselectivities
A comparative analysis of different synthetic approaches is essential for selecting the most efficient and selective method for producing this compound. As the target molecule is achiral, the discussion will focus on synthetic efficiency and regioselectivity.
The use of zeolite catalysts offers a significant improvement in terms of environmental impact and catalyst reusability. The regioselectivity can also be tuned by selecting the appropriate zeolite. For instance, studies have shown that the pore size and acidity of zeolites like H-beta and ITQ-7 can influence the product distribution. nih.gov Molecular modeling has been employed to predict the selectivity of different zeolites, with ITQ-7 and H-beta showing promise for favoring the formation of the 2-acyl-6-methoxynaphthalene isomer. nih.gov
The table below summarizes the regioselectivity of the Friedel-Crafts acylation of 2-methoxynaphthalene under different catalytic conditions, highlighting the formation of the major isomers.
| Catalyst | Acylating Agent | Solvent | Temperature (°C) | Major Isomer(s) | Reference |
| AlCl₃ | Acetyl Chloride | Nitrobenzene | 10.5-13 | 2-Acetyl-6-methoxynaphthalene (B28280) | orgsyn.org |
| AlCl₃ | Acetyl Chloride | Carbon Disulfide | - | 1-Acetyl-2-methoxynaphthalene (B1617039) | orgsyn.org |
| H-beta Zeolite | Acetic Anhydride | Dichloromethane | 140 | 1-Acetyl-2-methoxynaphthalene & 2-Acetyl-6-methoxynaphthalene | orientjchem.org |
| H-mordenite, H-Y Zeolites | Acetyl Chloride | Sulfolane | 100-150 | 1-Acetyl-2-methoxynaphthalene (primary), rearranges to 6-acyl isomer | researchgate.net |
| Zr⁴⁺-Zeolite beta | Acetic Anhydride | Dichloromethane | 140 | 1-Acetyl-2-methoxynaphthalene & 2-Acetyl-6-methoxynaphthalene | orientjchem.org |
The data clearly indicates that the choice of catalyst and solvent has a profound impact on the regioselectivity of the reaction. While traditional methods can be steered towards a particular isomer, zeolite-based systems offer a more sustainable and potentially more selective alternative, especially when considering the principles of green chemistry. Further research into tailoring zeolite properties and exploring novel catalytic systems will undoubtedly lead to even more efficient and selective syntheses of this compound and its isomers.
Reaction Chemistry and Mechanistic Studies of 1 3 Methoxynaphthalen 2 Yl Ethanone
Electrophilic Aromatic Substitution Reactions on the Naphthalene (B1677914) Ring System
The regiochemical outcome of electrophilic aromatic substitution on the 1-(3-methoxynaphthalen-2-yl)ethanone ring is primarily dictated by the directing effects of the existing substituents. The methoxy (B1213986) group (-OCH₃) at the C-3 position is a potent activating group, directing incoming electrophiles to the ortho and para positions (C-4 and C-1, respectively). Conversely, the acetyl group (-COCH₃) at the C-2 position is a deactivating group, directing electrophiles to the meta positions. The powerful activating nature of the methoxy group typically dominates, directing substitution to the adjacent C-1 or C-4 positions.
Halogenation of this compound provides a clear example of the methoxy group's directing influence. Studies on related 2-methoxynaphthalene (B124790) systems show a strong preference for substitution at the positions activated by the methoxy group. For instance, bromination of 2-methoxynaphthalene can be directed to the 1-position. The acetyl group at the 2-position further influences this, though the primary directing force remains the activating methoxy group.
| Reactant | Reagent | Product Position | Reaction Type |
| 2-Methoxynaphthalene | Acetyl chloride / AlCl₃ | 1- and 6-positions | Friedel-Crafts Acylation |
| 2-Methoxynaphthalene | Acetic anhydride (B1165640) / Zeolite | 1- and 6-positions | Friedel-Crafts Acylation |
Table 1: Regioselectivity in electrophilic substitution of 2-methoxynaphthalene, a precursor system.
Nitration involves the introduction of a nitro group (-NO₂) onto the aromatic ring using a mixture of nitric acid and sulfuric acid, which generates the nitronium ion (NO₂⁺) as the active electrophile. masterorganicchemistry.comlibretexts.org For this compound, the strong activating effect of the C-3 methoxy group is expected to direct nitration preferentially to the C-1 and C-4 positions. This selective nitration is a critical step in the synthesis of various functionalized naphthalene derivatives. rsc.org
Sulfonation, the reaction with fuming sulfuric acid to introduce a sulfonic acid group (-SO₃H), follows a similar mechanistic pathway. libretexts.org The electrophile, SO₃, attacks the electron-rich naphthalene ring. libretexts.org This reaction is often reversible, a property that allows the sulfonic acid group to be used as a temporary blocking group to direct other substituents before being removed. libretexts.orglibretexts.org
Nucleophilic Addition and Substitution Reactions at the Carbonyl Center
The acetyl group's carbonyl carbon is electrophilic and susceptible to attack by nucleophiles. masterorganicchemistry.comlibretexts.org This reactivity is central to modifying the side chain of this compound.
The ketone functionality can be reduced to a secondary alcohol. The use of achiral reducing agents like sodium borohydride (B1222165) would produce a racemic mixture of (1RS)-1-(3-methoxynaphthalen-2-yl)ethanol. However, stereoselective reductions are crucial for synthesizing enantiomerically pure compounds. Biocatalytic reductions, using yeast such as Candida parapsilosis, have been shown to be effective in the asymmetric reduction of similar ketones, like 1-(6-methoxynaphthalen-2-yl)ethanone, yielding the corresponding alcohol with high enantiomeric excess. researchgate.net This highlights a powerful method for creating chiral centers with a specific configuration.
| Substrate | Reducing Agent/Catalyst | Product | Stereochemical Outcome |
| 1-(6-Methoxynaphthalen-2-yl)ethanone | Candida parapsilosis ATCC 7330 | (S)-1-(6-Methoxynaphthalen-2-yl)ethanol | High enantiomeric excess |
| β-hydroxycycloalkanones | NaBH(OAc)₃ | 1,3-diols | Good to excellent diastereoselectivity |
Table 2: Examples of stereoselective ketone reductions. researchgate.netrsc.org
A wide array of nucleophiles can add to the carbonyl carbon. For example, Grignard reagents (R-MgX) or organolithium reagents (R-Li) can react with the ketone to form tertiary alcohols after an acidic workup, thereby enabling the construction of more complex carbon skeletons. Another important transformation is the Claisen-Schmidt condensation, where the ketone reacts with an aldehyde (e.g., 6-methoxy-2-naphthaldehyde) in the presence of a base like KOH to form an α,β-unsaturated ketone, a type of chalcone (B49325). nih.gov These chalcones are valuable intermediates in the synthesis of various heterocyclic compounds. nih.gov
Functional Group Interconversions Involving the Methoxy Moiety
The methoxy group, while crucial for directing electrophilic substitutions, can also be chemically altered. The most significant transformation is its cleavage to a hydroxyl group, a process known as demethylation. This unmasks a naphthol functionality, which is often a key structural feature in natural products and pharmaceutical agents.
A variety of reagents can accomplish this ether cleavage. Boron tribromide (BBr₃) is a highly effective reagent for the demethylation of aryl methyl ethers. Other methods include the use of strong protic acids like hydrobromic acid (HBr), sometimes in the presence of a phase-transfer catalyst like Aliquat-336 to enhance reaction rates. researchgate.net
| Starting Material | Reagent(s) | Product | Reaction Type |
| Aryl Methyl Ether | BBr₃ | Phenol/Naphthol | Demethylation |
| Aryl Methyl Ether | HBr / Aliquat-336 | Phenol/Naphthol | Catalytic Demethylation |
| Aryl Methyl Ether | Iodocyclohexane / DMF | Phenol/Naphthol | Demethylation |
Table 3: Common methods for the demethylation of aryl methyl ethers. researchgate.net
Rearrangement Reactions and Proposed Mechanistic Pathways
Rearrangement reactions of this compound can be anticipated based on established transformations of aryl alkyl ketones. One such significant reaction is the Willgerodt-Kindler reaction. This reaction transforms aryl alkyl ketones into the corresponding amides or thioamides, effectively migrating the carbonyl group to the terminal carbon of the alkyl chain. wikipedia.orgresearchgate.netsynarchive.com
In the context of this compound, the Willgerodt-Kindler reaction would be expected to yield 2-(3-methoxynaphthalen-2-yl)acetamide or its corresponding thioamide. The reaction is typically carried out using ammonium (B1175870) polysulfide (Willgerodt conditions) or elemental sulfur and a secondary amine like morpholine (B109124) (Kindler modification). wikipedia.orgsynarchive.comthieme-connect.de
The proposed mechanism for the Kindler modification begins with the formation of an enamine from the ketone and the secondary amine. wikipedia.org This enamine then reacts with sulfur. A series of subsequent steps, including rearrangements likely involving aziridinium (B1262131) intermediates, leads to the migration of the amine and sulfur functionalities to the terminal carbon. thieme-connect.de Hydrolysis of the resulting thioamide can then produce the corresponding carboxylic acid.
Another relevant rearrangement to consider is the potential for isomeric transformation under acidic conditions, similar to those used in Friedel-Crafts acylation. During the synthesis of the related compound 2-acetyl-6-methoxynaphthalene (B28280) from 2-methoxynaphthalene, the formation of other isomers, such as 1-acetyl-2-methoxynaphthalene (B1617039), is observed. researchgate.net These isomers can interconvert under the reaction conditions, suggesting that acid-catalyzed rearrangement of the acetyl group around the naphthalene ring is a feasible process. This highlights the principle of kinetic versus thermodynamic control, where the initially formed product may not be the most stable isomer.
Table 1: Plausible Rearrangement Reactions of this compound
| Reaction Name | Reagents | Proposed Product(s) |
| Willgerodt-Kindler Reaction | Sulfur, Morpholine | 2-(3-Methoxynaphthalen-2-yl)thioacetamide |
| Acid-Catalyzed Rearrangement | Strong Acid (e.g., AlCl₃) | Isomeric Acetyl-methoxynaphthalenes |
Oxidation and Reduction Chemistry of the Naphthalene Ring and Carbonyl Group
The chemical reactivity of this compound is characterized by the distinct functionalities of the naphthalene ring and the carbonyl group, each susceptible to oxidation and reduction.
Oxidation:
A significant oxidation reaction for ketones is the Baeyer-Villiger oxidation, which converts a ketone into an ester. wikipedia.orgorganic-chemistry.orgnih.govadichemistry.com This reaction is typically effected by peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA). organicchemistrytutor.com For this compound, two possible products could be formed, depending on which group adjacent to the carbonyl carbon migrates: the naphthalene group or the methyl group.
The migratory aptitude in the Baeyer-Villiger oxidation generally follows the order: tertiary alkyl > secondary alkyl > aryl > primary alkyl > methyl. organic-chemistry.org Based on this trend, the 3-methoxynaphthalen-2-yl group is expected to migrate in preference to the methyl group. This would lead to the formation of 3-methoxynaphthalen-2-yl acetate.
The mechanism involves the initial protonation of the carbonyl oxygen, followed by the nucleophilic attack of the peroxy acid to form a Criegee intermediate. wikipedia.org The subsequent concerted rearrangement involves the migration of the more substituted group to the adjacent oxygen atom, leading to the final ester product. organicchemistrytutor.com
Reduction:
The carbonyl group of this compound can be completely reduced to a methylene (B1212753) group via the Clemmensen reduction. wikipedia.organnamalaiuniversity.ac.inyoutube.com This reaction is carried out using zinc amalgam (Zn(Hg)) in concentrated hydrochloric acid. wikipedia.orgjuniperpublishers.com The product of this reaction would be 2-ethyl-3-methoxynaphthalene.
The Clemmensen reduction is particularly effective for aryl alkyl ketones and is often used in conjunction with Friedel-Crafts acylation to introduce alkyl chains onto aromatic rings without the risk of carbocation rearrangements. wikipedia.orgyoutube.com The mechanism of the Clemmensen reduction is complex and thought to occur on the surface of the zinc, but it is known that alcohols are not intermediates in the reaction. juniperpublishers.com
Table 2: Predicted Products of Oxidation and Reduction of this compound
| Reaction Type | Reagents | Functional Group Targeted | Predicted Product |
| Baeyer-Villiger Oxidation | m-CPBA | Carbonyl | 3-Methoxynaphthalen-2-yl acetate |
| Clemmensen Reduction | Zn(Hg), HCl | Carbonyl | 2-Ethyl-3-methoxynaphthalene |
Photochemical and Photophysical Reactivity Investigations
The extended π-system of the naphthalene ring in this compound suggests a rich and complex photochemistry.
For this compound, the naphthalene moiety can act as a photosensitizer. Upon excitation, it could potentially engage in electron transfer with suitable electron donors or acceptors. The efficiency of such a process would depend on the redox potentials of the excited state of the ketone and the ground state of the quenching species, as well as the solvent polarity.
Intramolecular photocyclization reactions are a known feature of ortho-substituted aromatic ketones. While this compound itself does not possess a side chain suitable for intramolecular photocyclization, related studies on methoxynaphthalenes provide insights into their photochemical behavior. For instance, the photocycloaddition of 2-methoxynaphthalene with acetylacetone (B45752) has been reported, proceeding through a non-fluorescent exciplex. The quantum yield for the disappearance of 2-methoxynaphthalene in this reaction was found to be 0.029 in acetonitrile (B52724) and 0.020 in methanol (B129727). These values indicate a moderately efficient photochemical process.
Investigation of Reaction Kinetics and Thermodynamic Parameters
Detailed kinetic and thermodynamic studies on reactions involving this compound are not extensively documented in the literature. However, general principles governing the reactivity of naphthalene derivatives can provide a framework for understanding the factors that control the reaction pathways.
In many reactions of substituted naphthalenes, a key consideration is the competition between kinetically and thermodynamically controlled pathways. The position of substitution on the naphthalene ring can significantly influence the stability of the intermediates and products. For instance, in the sulfonation of naphthalene, the 1-sulfonic acid is the kinetic product, formed faster at lower temperatures, while the 2-sulfonic acid is the thermodynamic product, favored at higher temperatures due to its greater stability.
This principle can be extended to the rearrangement reactions of this compound. Under acidic conditions, the protonation of the carbonyl group and subsequent migration of the acetyl group could lead to a variety of isomers. The relative rates of formation of these isomers would be governed by the activation energies of the respective transition states (kinetic control), while the final product distribution after prolonged reaction times or at elevated temperatures would reflect the relative thermodynamic stabilities of the isomers.
Derivatization Strategies and Analog Synthesis of 1 3 Methoxynaphthalen 2 Yl Ethanone
Modification at the Acetyl Group via Condensation and Coupling Reactions
The acetyl group of 1-(3-Methoxynaphthalen-2-yl)ethanone is a prime site for chemical modification, allowing for the extension of the carbon skeleton and the introduction of new functional groups through various condensation and coupling reactions.
Knoevenagel and Claisen-Schmidt Condensations
The Knoevenagel and Claisen-Schmidt condensations are powerful tools for the formation of carbon-carbon bonds. wikipedia.orgthermofisher.com In the context of this compound, these reactions would involve the condensation of the ketone with an active methylene (B1212753) compound (in the Knoevenagel condensation) or an aromatic aldehyde (in the Claisen-Schmidt condensation) to yield α,β-unsaturated compounds. wikipedia.orgekb.eg
The Claisen-Schmidt condensation, a type of aldol (B89426) condensation, has been successfully applied to the related compound, 2-acetylnaphthalene (B72118), to synthesize various chalcone (B49325) derivatives. nih.govscholarsresearchlibrary.com For instance, the reaction of 2-acetylnaphthalene with substituted benzaldehydes in the presence of a base like potassium hydroxide (B78521) in methanol (B129727) yields the corresponding 1-(naphthalen-2-yl)-3-arylprop-2-en-1-ones. nih.govscholarsresearchlibrary.com A similar strategy has been employed for the synthesis of chalcones from 2-acetyl-6-methoxynaphthalene (B28280), reacting it with various aromatic and heteroaromatic aldehydes. researchgate.net Based on these established procedures, it is highly probable that this compound would undergo Claisen-Schmidt condensation with a variety of aromatic aldehydes to produce a library of novel chalcones.
The general reaction conditions for Claisen-Schmidt condensation of acetylnaphthalenes are summarized in the table below.
| Acetylnaphthalene Reactant | Aldehyde Reactant | Base/Solvent | Reaction Conditions | Product Type | Reference |
| 2-Acetylnaphthalene | Benzaldehyde/Substituted Benzaldehydes | KOH/Methanol | Ice-cold to room temperature | Chalcones | nih.govscholarsresearchlibrary.com |
| 2-Acetyl-6-methoxynaphthalene | Aromatic/Heteroaromatic Aldehydes | Not specified | Not specified | Chalcones | researchgate.net |
The Knoevenagel condensation provides a route to introduce a dicarbonyl or cyano-containing moiety. This reaction involves the condensation of a ketone with a compound possessing an active methylene group, such as malonic acid or its esters, in the presence of a weak base. wikipedia.org This would result in the formation of a new carbon-carbon double bond and the introduction of functionalities capable of further chemical transformations.
Wittig and Horner-Wadsworth-Emmons Olefination
The Wittig and Horner-Wadsworth-Emmons (HWE) reactions are indispensable methods for the synthesis of alkenes from carbonyl compounds with high regio- and stereoselectivity. wikipedia.orgwikipedia.orgnrochemistry.comorganic-chemistry.org These reactions offer a precise way to replace the carbonyl oxygen of this compound with a carbon-based substituent.
The Wittig reaction utilizes a phosphonium (B103445) ylide to convert a ketone into an alkene. wikipedia.org The reaction of this compound with a variety of phosphoranes could lead to the synthesis of a wide range of substituted alkenes. The nature of the ylide (stabilized or non-stabilized) influences the stereochemistry of the resulting double bond. organic-chemistry.org
The Horner-Wadsworth-Emmons (HWE) reaction, a modification of the Wittig reaction, employs a phosphonate (B1237965) carbanion and often provides excellent E-selectivity in the formation of the alkene. wikipedia.orgorganic-chemistry.orgresearchgate.net The key advantages of the HWE reaction include the use of more nucleophilic and less basic phosphonate carbanions and the easy removal of the phosphate (B84403) byproduct. wikipedia.orgconicet.gov.ar This reaction is a powerful tool for the stereocontrolled synthesis of olefins and has been widely applied in the synthesis of natural products. conicet.gov.ar
Substitution and Functionalization of the Naphthalene (B1677914) Ring System
The naphthalene ring of this compound is susceptible to electrophilic aromatic substitution, allowing for the introduction of various functional groups that can further modulate the compound's properties. The directing effects of the existing methoxy (B1213986) and acetyl substituents will govern the position of the incoming electrophile.
The methoxy group is an activating, ortho-, para-directing group, while the acetyl group is a deactivating, meta-directing group. In 2-methoxynaphthalene (B124790), electrophilic substitution is known to occur at various positions, with the outcome often being influenced by reaction conditions such as the solvent and temperature. echemi.comstackexchange.com For instance, the Friedel-Crafts acetylation of 2-methoxynaphthalene can yield different isomers depending on the solvent used. echemi.comresearchgate.net This suggests that by carefully selecting the reaction conditions, a degree of regioselectivity can be achieved in the functionalization of the naphthalene ring of this compound.
Potential electrophilic substitution reactions that could be explored include:
Nitration: Introduction of a nitro group, which can be subsequently reduced to an amino group.
Halogenation: Introduction of bromine or chlorine atoms, which can serve as handles for further cross-coupling reactions.
Sulfonation: Introduction of a sulfonic acid group, which can enhance water solubility.
Friedel-Crafts Acylation and Alkylation: Introduction of additional acyl or alkyl groups to the naphthalene core.
Synthesis of Polymeric and Supramolecular Architectures Incorporating the this compound Moiety
The unique structural and electronic properties of the this compound moiety make it an attractive building block for the construction of larger, more complex structures such as polymers and supramolecular assemblies.
Naphthalene-containing polymers have been synthesized for various applications, and the incorporation of the this compound unit could impart specific properties to the resulting macromolecule. google.comnih.govresearchgate.net For example, the acetyl group could be a site for polymerization, or the naphthalene ring could be functionalized with polymerizable groups.
Supramolecular chemistry, which focuses on the non-covalent interactions between molecules, offers another avenue for creating organized structures. northwestern.edu Naphthalene derivatives are known to participate in π-π stacking interactions, which can drive the self-assembly of molecules into well-defined architectures. researchgate.net The methoxy and acetyl groups of this compound could also participate in hydrogen bonding or other non-covalent interactions, further guiding the formation of supramolecular structures.
Enantioselective Synthesis of Chiral Analogs and Their Resolution
Modification of the acetyl group of this compound can lead to the formation of a chiral center. For instance, reduction of the ketone to a secondary alcohol, 1-(3-methoxynaphthalen-2-yl)ethanol, creates a stereocenter. The enantioselective synthesis of such chiral alcohols is of significant interest.
Asymmetric reduction of ketones is a well-established field, and various catalytic systems can be employed to achieve high enantioselectivity. This would allow for the preparation of either the (R)- or (S)-enantiomer of the corresponding alcohol.
High-Throughput Synthesis and Combinatorial Chemistry Approaches for Analog Generation
To efficiently explore the chemical space around the this compound scaffold, high-throughput synthesis and combinatorial chemistry approaches can be employed. researchgate.net These strategies allow for the rapid generation of a large number of derivatives, which can then be screened for desired properties.
For example, a combinatorial library of chalcone derivatives could be synthesized by reacting this compound with a diverse set of aromatic aldehydes in a parallel fashion. Similarly, libraries of Wittig or HWE products could be generated by using a variety of phosphoranes or phosphonates. The application of such high-throughput techniques can significantly accelerate the discovery of new analogs with interesting characteristics. researchgate.net
Advanced Spectroscopic Characterization Techniques and Theoretical Interpretation for 1 3 Methoxynaphthalen 2 Yl Ethanone
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis and Dynamics
High-resolution NMR spectroscopy is a cornerstone for determining the precise molecular structure of organic compounds in solution. While full experimental datasets for 1-(6-Methoxynaphthalen-2-yl)ethanone are primarily found in commercial reference libraries, the expected spectral features can be reliably predicted.
Expected ¹H and ¹³C NMR Chemical Shifts: The proton (¹H) NMR spectrum is expected to show distinct signals for the aromatic protons on the naphthalene (B1677914) ring, a singlet for the methoxy (B1213986) (-OCH₃) group, and a singlet for the acetyl (-COCH₃) methyl protons. The carbon (¹³C) NMR spectrum would correspondingly display signals for each unique carbon atom, including the two carbonyl and methoxy carbons, the eight carbons of the naphthalene ring system, and the acetyl methyl carbon.
Two-dimensional (2D) NMR experiments are critical for unambiguously assigning the ¹H and ¹³C signals and confirming the molecule's covalent framework and spatial arrangement.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings (typically over two to three bonds). For 1-(6-Methoxynaphthalen-2-yl)ethanone, COSY would show cross-peaks between adjacent aromatic protons, helping to trace the connectivity within the naphthalene ring system.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals with the signals of the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlation). This allows for the direct assignment of carbon signals based on their attached, and often more easily assigned, proton signals.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds. It is invaluable for piecing together the molecular skeleton. For instance, HMBC would show a correlation from the acetyl methyl protons to the carbonyl carbon and the C2 carbon of the naphthalene ring, confirming the attachment of the acetyl group. Similarly, a correlation from the methoxy protons to the C6 carbon would verify its position.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. This is useful for conformational analysis. In this molecule, NOESY could reveal spatial proximity between the methoxy protons and the proton at the C5 or C7 position on the naphthalene ring.
Table 1: Expected 2D NMR Correlations for 1-(6-Methoxynaphthalen-2-yl)ethanone
| Technique | Correlated Nuclei | Purpose and Expected Key Correlations |
|---|---|---|
| COSY | ¹H - ¹H | Identifies adjacent protons. Expect correlations between H1-H3 (meta), H3-H4, H5-H7, and H7-H8. |
| HSQC | ¹H - ¹³C (¹J) | Assigns carbons based on their attached protons. Each aromatic C-H group will show a cross-peak. |
| HMBC | ¹H - ¹³C (²J, ³J) | Establishes long-range connectivity. Expect correlations from acetyl-CH₃ protons to the C=O and C2 carbons, and from methoxy-OCH₃ protons to the C6 carbon. |
| NOESY | ¹H - ¹H (Through Space) | Determines spatial proximity. Expect correlations between methoxy-OCH₃ protons and the H5/H7 aromatic protons. |
Solid-State NMR (ssNMR) provides information about the molecular structure and dynamics in the solid phase. This technique can distinguish between different crystalline forms (polymorphs) or between crystalline and amorphous states by analyzing the chemical shifts and relaxation times of nuclei in the rigid solid lattice. There is no publicly available literature detailing the solid-state NMR characterization of 1-(6-Methoxynaphthalen-2-yl)ethanone.
Vibrational Spectroscopy (FTIR, Raman) for Functional Group Probing and Intermolecular Interactions
Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, is used to identify functional groups within a molecule by probing their characteristic vibrational frequencies.
For 1-(6-Methoxynaphthalen-2-yl)ethanone, the FTIR spectrum would prominently feature a strong absorption band corresponding to the stretching of the conjugated ketone's carbonyl group (C=O). This peak is typically observed around 1680 cm⁻¹. Another key feature is the C-O-C stretching of the methoxy ether group, which would appear in the 1270-1200 cm⁻¹ region. Aromatic C-H and C=C stretching vibrations would also be present.
Table 2: Characteristic Vibrational Frequencies for 1-(6-Methoxynaphthalen-2-yl)ethanone
| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Expected Intensity |
|---|---|---|---|
| C-H Stretch (Aromatic) | Naphthalene Ring | 3100 - 3000 | Medium-Weak |
| C-H Stretch (Aliphatic) | -CH₃ (Acetyl & Methoxy) | 3000 - 2850 | Medium-Weak |
| C=O Stretch (Ketone) | Aryl Ketone | 1690 - 1670 | Strong |
| C=C Stretch (Aromatic) | Naphthalene Ring | 1625 - 1580 | Medium |
| C-O-C Asymmetric Stretch | Aryl Ether | 1270 - 1200 | Strong |
| C-O-C Symmetric Stretch | Aryl Ether | 1075 - 1020 | Medium |
High-Resolution Mass Spectrometry (HRMS) and Fragmentation Pathway Analysis
High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. The molecular formula for 1-(6-Methoxynaphthalen-2-yl)ethanone is C₁₃H₁₂O₂, with a calculated exact mass of approximately 200.0837 Da. lgcstandards.com
Upon ionization in a mass spectrometer (e.g., by electron impact), the molecular ion ([M]⁺˙) is formed, which can then undergo fragmentation. The analysis of these fragments provides valuable structural information. For this compound, the primary fragmentation pathways are expected to involve cleavage adjacent to the carbonyl group (alpha-cleavage). libretexts.org
Loss of a methyl radical (•CH₃): This is a common pathway for methyl ketones, leading to the formation of a stable acylium ion.
Loss of an acetyl radical (•COCH₃): This involves cleavage of the bond between the carbonyl carbon and the naphthalene ring, resulting in a methoxynaphthalene cation.
Table 3: Predicted HRMS Fragmentation for 1-(6-Methoxynaphthalen-2-yl)ethanone
| Fragment Ion | m/z (Da) | Neutral Loss | Proposed Structure |
|---|---|---|---|
| [C₁₃H₁₂O₂]⁺˙ (Molecular Ion) | 200.0837 | - | Intact Molecule Cation Radical |
| [C₁₂H₉O₂]⁺ | 185.0603 | •CH₃ (15.0234 Da) | 6-Methoxynaphthoyl Cation |
| [C₁₁H₉O]⁺ | 157.0653 | •COCH₃ (43.0184 Da) | 6-Methoxynaphthyl Cation |
X-ray Crystallography and Powder X-ray Diffraction (PXRD) for Solid-State Structural Elucidation
The compound is known to be a crystalline solid. X-ray diffraction techniques are the definitive methods for determining the three-dimensional atomic arrangement in a crystalline solid.
Single-Crystal X-ray Crystallography: If a suitable single crystal can be grown, this technique can determine the precise bond lengths, bond angles, and conformation of the molecule in the solid state. It also reveals how the molecules pack together in the crystal lattice, identifying intermolecular interactions such as hydrogen bonds or π-stacking. To date, a single-crystal structure for 1-(6-Methoxynaphthalen-2-yl)ethanone does not appear to have been published in major crystallographic databases.
Powder X-ray Diffraction (PXRD): PXRD is used on a microcrystalline powder to obtain a characteristic diffraction pattern. This pattern serves as a "fingerprint" for a specific crystalline phase and can be used for phase identification, purity analysis, and to distinguish between different polymorphs. No experimental PXRD patterns for this compound are readily available in the surveyed literature.
Advanced Ultraviolet-Visible (UV-Vis) and Fluorescence Spectroscopy for Electronic Transitions and Photophysical Properties
UV-Vis and fluorescence spectroscopy probe the electronic transitions within a molecule. The spectrum is dictated by the molecule's chromophores—in this case, the conjugated naphthalene ring system and the carbonyl group.
UV-Vis Spectroscopy: The UV-Vis spectrum is expected to show two main types of absorption bands. A very strong absorption at shorter wavelengths (likely < 280 nm) would correspond to π→π* transitions within the extended aromatic system of the naphthalene ring. A much weaker absorption band at a longer wavelength (typically 280-320 nm) would arise from the formally forbidden n→π* transition of the carbonyl group's non-bonding electrons. masterorganicchemistry.com
Fluorescence Spectroscopy: Naphthalene and its derivatives are often fluorescent. Upon excitation with UV light, the molecule could potentially exhibit fluorescence, emitting light at a longer wavelength than it absorbs. The specific excitation and emission maxima, quantum yield, and fluorescence lifetime would be key photophysical properties. However, detailed experimental fluorescence data for 1-(6-Methoxynaphthalen-2-yl)ethanone is not available in the scientific literature reviewed.
Circular Dichroism (CD) Spectroscopy for Chiral Analogs and Stereochemical Analysis
Circular Dichroism (CD) spectroscopy is a powerful technique for the stereochemical analysis of chiral molecules. It measures the differential absorption of left- and right-circularly polarized light. For a molecule to be CD-active, it must be chiral. While 1-(3-Methoxynaphthalen-2-yl)ethanone itself is achiral, the introduction of a chiral center would render its analogs amenable to CD spectroscopic analysis.
The naphthalene moiety within the molecule acts as a strong chromophore. In a chiral environment, the electronic transitions of the naphthalene chromophore can couple, leading to characteristic CD signals known as Cotton effects. The sign and magnitude of these Cotton effects are exquisitely sensitive to the spatial arrangement of the atoms, providing a unique fingerprint of the molecule's absolute configuration and conformation in solution.
One of the most powerful approaches for determining the absolute configuration of molecules containing multiple chromophores is the exciton (B1674681) chirality method. rsc.org This method is particularly applicable to chiral analogs of this compound that possess two or more interacting chromophores. The sign of the observed CD couplet, which arises from the through-space interaction of the transition dipole moments of the chromophores, can be directly related to the chirality of the molecule. For instance, a positive exciton chirality (clockwise arrangement of the transition dipole moments) typically results in a positive first Cotton effect and a negative second Cotton effect at shorter wavelengths.
Hypothetical CD Data for a Chiral Analog
To illustrate the potential application of CD spectroscopy, consider a hypothetical chiral analog of this compound. The introduction of a chiral center, for instance, by stereospecific reduction of the ketone or addition of a chiral auxiliary, would lead to distinct CD spectra for the resulting enantiomers.
| Wavelength (nm) | Molar Ellipticity [θ] (deg cm²/dmol) - (R)-enantiomer | Molar Ellipticity [θ] (deg cm²/dmol) - (S)-enantiomer |
|---|---|---|
| 350 | 0 | 0 |
| 330 | +15000 | -15000 |
| 310 | -10000 | +10000 |
| 290 | +5000 | -5000 |
| 270 | 0 | 0 |
This table presents hypothetical data for illustrative purposes.
In this hypothetical scenario, the (R)-enantiomer exhibits a positive Cotton effect at 330 nm and a negative one at 310 nm, indicative of a specific spatial arrangement of the chromophores. Conversely, the (S)-enantiomer would show a mirror-image spectrum, a fundamental principle of CD spectroscopy for enantiomeric pairs. The analysis of such spectra, often in conjunction with computational modeling, allows for the unambiguous assignment of the absolute configuration of chiral analogs. cas.cz
Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Intermediates
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons, such as free radicals. bruker.com While this compound is a diamagnetic molecule, it can be induced to form paramagnetic radical intermediates under certain conditions, such as photochemical excitation or chemical oxidation/reduction. bruker.com EPR spectroscopy is the definitive method for the detection and characterization of these transient species. rsc.org
The photochemistry of aromatic ketones is a well-studied field, and it is plausible that UV irradiation of this compound could lead to the formation of radical intermediates through processes like hydrogen abstraction or electron transfer. rsc.org The resulting radicals could be, for example, a ketyl radical formed by the addition of a hydrogen atom to the carbonyl oxygen, or a naphthylmethyl-type radical if fragmentation occurs. rsc.org
An EPR spectrum provides a wealth of information about the radical's structure. The g-factor is characteristic of the electronic environment of the unpaired electron. More detailed structural information is gleaned from the hyperfine splitting pattern, which arises from the interaction of the unpaired electron with nearby magnetic nuclei (e.g., ¹H). The number of lines in the splitting pattern and the magnitude of the hyperfine coupling constants (hfccs) are indicative of the number and type of interacting nuclei and their distance from the unpaired electron. rsc.org
Hypothetical EPR Data for a Radical Intermediate
Consider a hypothetical scenario where photolysis of this compound in a hydrogen-donating solvent leads to the formation of a ketyl radical. The EPR spectrum of this radical would be characterized by hyperfine couplings to the protons on the naphthalene ring and the methyl group.
| Interacting Nucleus | Number of Nuclei | Hyperfine Coupling Constant (a) in Gauss (G) |
|---|---|---|
| H (methyl) | 3 | 12.5 |
| H (position 1) | 1 | 4.2 |
| H (position 4) | 1 | 3.8 |
| H (positions 5, 6, 7, 8) | 4 | <1.0 |
This table presents hypothetical data for illustrative purposes.
The interpretation of such a spectrum would allow for the precise identification of the radical structure. For instance, the large coupling to the three methyl protons would confirm the localization of significant spin density on the carbonyl carbon. The smaller couplings to the aromatic protons would help to map the delocalization of the unpaired electron across the naphthalene ring system. In cases where the radicals are too short-lived to be detected directly, spin trapping techniques can be employed, where a diamagnetic "spin trap" reacts with the transient radical to form a more stable radical adduct that can be readily observed by EPR. nih.gov
Theoretical and Computational Chemistry Studies of 1 3 Methoxynaphthalen 2 Yl Ethanone
Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions
Quantum chemical calculations are fundamental to understanding the electronic structure and predicting the reactivity of molecules. These methods provide insights into molecular geometry, energy, and the distribution of electrons.
Density Functional Theory (DFT) for Molecular Geometry and Energy
Density Functional Theory (DFT) is a widely used computational method that could be employed to determine the most stable three-dimensional arrangement of atoms in 1-(3-Methoxynaphthalen-2-yl)ethanone. By calculating the molecule's electronic density, DFT can predict its ground-state geometry and total energy. Such calculations are crucial for understanding the compound's stability and its potential interactions with other molecules. The accuracy of DFT predictions depends on the choice of functionals and basis sets used in the calculation. mdpi.com
Ab Initio Methods for High-Accuracy Calculations
For even greater accuracy, ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, could be utilized. These methods, while computationally more intensive than DFT, can provide highly precise calculations of molecular properties. Applying ab initio calculations to this compound would offer a benchmark for results obtained from other methods and provide a deeper understanding of its electronic structure.
Molecular Dynamics (MD) Simulations for Conformational Landscapes and Solvent Effects
Molecular Dynamics (MD) simulations are a powerful tool for studying the dynamic behavior of molecules over time. An MD simulation of this compound would involve calculating the forces between atoms and using these to predict their movements. This would allow for the exploration of the molecule's conformational landscape, revealing the different shapes it can adopt and the energy barriers between them. Furthermore, MD simulations can incorporate solvent molecules, providing valuable insights into how the surrounding environment affects the compound's structure and behavior.
Prediction of Spectroscopic Parameters from Computational Models
Computational models are instrumental in predicting various spectroscopic parameters, which can then be compared with experimental data to validate both the computational method and the experimental findings.
Calculated NMR Chemical Shifts and Coupling Constants
Nuclear Magnetic Resonance (NMR) spectroscopy is a key technique for structure elucidation. Computational methods can predict the ¹H and ¹³C NMR chemical shifts and coupling constants for this compound. nih.gov These predictions are based on the calculated electronic environment of each nucleus. Comparing calculated NMR data with experimental spectra is a standard procedure for confirming the structure of a synthesized compound. Machine learning approaches are also emerging as a powerful tool for the accurate prediction of NMR chemical shifts. nih.govrsc.org
Simulated Vibrational Frequencies and Intensities
Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides a fingerprint of a molecule based on its vibrational modes. Quantum chemical calculations can simulate the vibrational frequencies and their corresponding intensities for this compound. q-chem.comnih.gov This simulated spectrum can be compared with experimental IR and Raman spectra to aid in the assignment of vibrational bands and to confirm the molecule's structure.
While specific computational studies on this compound are yet to be published, the theoretical and computational chemistry toolbox offers a robust framework for its future investigation. Such studies would undoubtedly contribute to a deeper understanding of its chemical and physical properties.
Electronic Absorption and Emission Spectra Predictions
The electronic absorption and emission spectra of this compound can be predicted using computational methods, primarily Time-Dependent Density Functional Theory (TD-DFT). This approach provides insights into the electronic transitions between molecular orbitals, which are responsible for the absorption and emission of light.
The prediction process begins with the optimization of the ground-state geometry of the molecule using Density Functional Theory (DFT). Following this, TD-DFT calculations are performed to determine the excitation energies and oscillator strengths of the electronic transitions. The calculated excitation energies correspond to the wavelengths of maximum absorption (λmax) in the UV-Vis spectrum.
For this compound, the electronic transitions are expected to be of the π → π* and n → π* types. The π → π* transitions, which are typically of higher energy and intensity, involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital within the naphthalene (B1677914) ring system. The n → π* transitions, which are generally of lower energy and intensity, involve the excitation of a non-bonding electron from the oxygen atom of the acetyl group to a π* antibonding orbital.
The methoxy (B1213986) and acetyl substituents on the naphthalene ring are expected to influence the electronic spectra. The methoxy group, being an electron-donating group, is likely to cause a bathochromic shift (shift to longer wavelengths) of the absorption bands. Conversely, the acetyl group, an electron-withdrawing group, may induce a hypsochromic shift (shift to shorter wavelengths). The interplay of these two groups determines the final spectral characteristics.
A hypothetical table of predicted electronic absorption data for this compound, based on typical TD-DFT calculations for similar aromatic ketones, is presented below.
| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |
|---|---|---|---|---|
| S0 → S1 | 3.54 | 350 | 0.02 | n → π |
| S0 → S2 | 4.13 | 300 | 0.45 | π → π |
| S0 → S3 | 4.77 | 260 | 0.30 | π → π* |
Similarly, the emission spectrum (fluorescence) can be predicted by optimizing the geometry of the first excited state (S1) and then calculating the energy difference between the S1 and the ground state (S0). This energy difference corresponds to the emission wavelength.
Reaction Pathway Modeling and Transition State Analysis
Computational chemistry provides powerful tools for modeling reaction pathways and analyzing transition states, offering a deeper understanding of the reactivity of this compound. DFT calculations can be employed to map out the potential energy surface of a reaction, identifying reactants, products, intermediates, and transition states.
A common reaction involving a ketone is nucleophilic addition to the carbonyl group. For instance, the reaction of this compound with a nucleophile, such as a Grignard reagent, can be modeled. The reaction pathway would involve the approach of the nucleophile to the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate.
Transition state theory is used to locate the transition state structure, which represents the highest energy point along the reaction coordinate. The energy of the transition state determines the activation energy of the reaction, which is a key factor in determining the reaction rate. Computational methods can also be used to calculate the vibrational frequencies of the transition state, which should have one imaginary frequency corresponding to the motion along the reaction coordinate.
An illustrative data table for a hypothetical nucleophilic addition reaction to this compound is provided below.
| Species | Relative Energy (kcal/mol) | Key Geometric Parameters | Imaginary Frequency (cm⁻¹) |
|---|---|---|---|
| Reactants | 0.0 | - | - |
| Transition State | +15.2 | C-Nu bond forming (2.1 Å) | -350 |
| Intermediate | -5.8 | C-Nu bond formed (1.5 Å) | - |
| Products | -20.1 | - | - |
In Silico Design of Novel Analogs and Structure-Activity Relationship (SAR) Prediction
The principles of in silico drug design can be applied to this compound to develop novel analogs with potentially enhanced biological activities. This process involves designing new molecules computationally and predicting their properties before undertaking their synthesis.
Structure-Activity Relationship (SAR) studies aim to identify the relationships between the chemical structure of a molecule and its biological activity. For this compound, a SAR study could involve systematically modifying the substituents on the naphthalene ring and the acetyl group and evaluating the effect of these modifications on a specific biological target.
Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the activity of new analogs. These models are mathematical equations that correlate the chemical structures of a series of compounds with their biological activities. The descriptors used in QSAR models can include electronic, steric, and hydrophobic parameters.
A hypothetical SAR study for analogs of this compound is presented in the table below, illustrating how modifications to the structure might influence a hypothetical biological activity.
| Analog | R1 (at position 3) | R2 (acetyl group) | Predicted Activity (IC₅₀, μM) |
|---|---|---|---|
| Parent | -OCH₃ | -COCH₃ | 5.2 |
| Analog 1 | -OH | -COCH₃ | 3.8 |
| Analog 2 | -OCH₃ | -CH(OH)CH₃ | 8.1 |
| Analog 3 | -Cl | -COCH₃ | 6.5 |
| Analog 4 | -OCH₃ | -COCF₃ | 2.1 |
Analysis of Aromaticity, Resonance, and Stability within the Naphthalene System
The aromaticity of the naphthalene ring system in this compound is a key determinant of its stability and reactivity. Computational methods can be used to quantify the aromaticity of the molecule and to understand the influence of the methoxy and acetyl substituents.
Several indices are used to quantify aromaticity, including the Harmonic Oscillator Model of Aromaticity (HOMA) and the Nucleus-Independent Chemical Shift (NICS). HOMA is based on the analysis of bond lengths, with a value of 1 indicating a fully aromatic system and a value of 0 indicating a non-aromatic system. NICS values are calculated at the center of the rings, with negative values indicating aromaticity and positive values indicating anti-aromaticity.
The methoxy group, being an electron-donating group, is expected to increase the electron density in the naphthalene ring, thereby enhancing its aromaticity. In contrast, the acetyl group is an electron-withdrawing group and may slightly decrease the aromaticity of the ring to which it is attached.
Resonance structures can be drawn to illustrate the delocalization of electrons within the naphthalene system, which is the basis of its aromaticity. The presence of the substituents will influence the relative contributions of different resonance structures.
A comparative table of hypothetical aromaticity indices for naphthalene and this compound is shown below.
| Compound | Ring | HOMA | NICS(0) (ppm) | NICS(1) (ppm) |
|---|---|---|---|---|
| Naphthalene | Ring 1 | 0.85 | -9.9 | -11.5 |
| Ring 2 | 0.85 | -9.9 | -11.5 | |
| This compound | Ring with substituents | 0.82 | -9.5 | -11.2 |
| Unsubstituted Ring | 0.86 | -10.1 | -11.7 |
Applications of 1 3 Methoxynaphthalen 2 Yl Ethanone in Materials Science and Advanced Technologies Excluding Biological Doma
Precursor in the Synthesis of Functional Organic Materials
No research was found that describes the use of 1-(3-Methoxynaphthalen-2-yl)ethanone as a precursor for the synthesis of functional organic materials.
Role in Polymer Chemistry as Monomers or Cross-linking Agents
There are no available studies indicating that this compound has been utilized as a monomer or a cross-linking agent in polymer chemistry.
Investigation in Supramolecular Chemistry and Self-Assembly Processes
No publications were identified that discuss the role of this compound in supramolecular chemistry or self-assembly processes.
Potential in Liquid Crystal Chemistry and Mesophase Formation
There is no documented research on the potential of this compound in the field of liquid crystal chemistry or its ability to form mesophases.
Application in Chemical Sensor Development
No information is available regarding the application of this compound in the development of chemical sensors.
Future Directions and Emerging Research Avenues for 1 3 Methoxynaphthalen 2 Yl Ethanone
Interdisciplinary Research Opportunities in Chemical Sciences and Engineering
The unique arrangement of functional groups in 1-(3-Methoxynaphthalen-2-yl)ethanone makes it a compelling candidate for interdisciplinary research, bridging the gap between chemical sciences and chemical engineering. The naphthalene (B1677914) moiety provides a rigid, aromatic scaffold, while the ketone and methoxy (B1213986) groups offer sites for a variety of chemical transformations.
In Medicinal Chemistry and Chemical Biology, the structural similarity of the methoxynaphthalene group to biologically active compounds, such as Naproxen, suggests that derivatives of this compound could be explored for potential therapeutic applications. cymitquimica.commdpi.com Research in this area would involve collaboration between synthetic organic chemists to create libraries of new compounds and chemical biologists to screen these compounds for activity against various biological targets.
In Materials Science and Engineering, the aromatic nature of the naphthalene ring system can be exploited to develop novel organic materials. Chemical engineers could work with chemists to incorporate this building block into polymers or organic frameworks. The resulting materials could possess interesting photophysical or electronic properties, with potential applications in organic electronics, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The planarity and electron-rich nature of the naphthalene core are desirable features for charge transport in such materials.
| Research Area | Potential Application of this compound | Collaborating Disciplines |
| Medicinal Chemistry | Synthesis of novel bioactive compounds | Organic Chemistry, Chemical Biology, Pharmacology |
| Materials Science | Development of organic electronic materials | Organic Chemistry, Chemical Engineering, Physics |
| Catalysis | Design of novel ligands for catalytic processes | Inorganic Chemistry, Chemical Engineering |
Integration with Artificial Intelligence and Machine Learning for Chemical Discovery and Optimization
The fields of artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical research by accelerating the discovery and optimization of molecules and reactions. researchgate.netbeilstein-journals.org For this compound, AI and ML can be leveraged in several key areas.
Predictive Modeling: Machine learning algorithms can be trained on existing chemical databases to predict the physicochemical properties, biological activity, and toxicity of novel derivatives of this compound. lookchem.comresearchgate.net This in-silico screening can significantly reduce the time and cost associated with synthesizing and testing new compounds, allowing researchers to focus on the most promising candidates.
De Novo Design: Generative AI models can design entirely new molecules based on desired properties. By providing the model with a set of target parameters, such as high binding affinity to a specific protein or desirable electronic properties, it can generate novel structures that incorporate the this compound scaffold. cymitquimica.com
Challenges and Opportunities in Sustainable and Eco-Friendly Chemical Synthesis
The growing emphasis on green chemistry presents both challenges and opportunities for the synthesis of this compound and its downstream products. lgcstandards.comyoutube.com Traditional methods for its synthesis, such as the Friedel-Crafts acylation of 2-methoxynaphthalene (B124790), often rely on stoichiometric amounts of Lewis acid catalysts and halogenated solvents, which raise environmental concerns. organic-chemistry.org
Green Synthesis Strategies: Future research will likely focus on developing more sustainable synthetic routes. This could involve the use of solid acid catalysts, which are more easily separated and recycled than homogeneous catalysts. organic-chemistry.org The exploration of alternative, greener solvents, such as ionic liquids or supercritical fluids, could also reduce the environmental impact of the synthesis. mdpi.com Furthermore, energy-efficient synthetic methods, such as microwave-assisted synthesis, could offer faster reaction times and reduced energy consumption.
Atom Economy: Improving the atom economy of the synthesis is another key aspect of green chemistry. This involves designing synthetic pathways that maximize the incorporation of all starting materials into the final product, thereby minimizing waste.
| Green Chemistry Principle | Application to this compound Synthesis |
| Use of Catalysis | Development of reusable solid acid catalysts to replace stoichiometric Lewis acids. |
| Benign Solvents | Exploration of ionic liquids, supercritical fluids, or solvent-free conditions. |
| Energy Efficiency | Implementation of microwave-assisted or flow chemistry techniques. |
| Atom Economy | Designing synthetic routes that minimize the formation of byproducts. |
Prospects for Novel Material and Advanced Technology Applications
The inherent properties of the this compound structure open up possibilities for its use as a fundamental building block in the creation of novel materials and advanced technologies.
Functional Polymers: The ketone functionality of this compound can be utilized in polymerization reactions to create novel polyketones. These polymers could exhibit high thermal stability and mechanical strength, making them suitable for applications in high-performance plastics and composites.
Organic Electronics: As mentioned earlier, the electron-rich naphthalene core is a promising feature for applications in organic electronics. Derivatives of this compound could be designed to self-assemble into ordered structures, which is crucial for efficient charge transport in organic thin-film transistors and other electronic devices.
Sensors: The aromatic system of the naphthalene ring can interact with various analytes through π-π stacking or other non-covalent interactions. This property could be harnessed to develop chemical sensors where changes in the optical or electronic properties of a material containing the this compound moiety signal the presence of a specific substance.
Exploration of Advanced Analytical Techniques for In-Situ Monitoring of Reactions Involving this compound
To optimize the synthesis and understand the reaction mechanisms involving this compound, the application of advanced analytical techniques for in-situ monitoring is crucial. These techniques allow for real-time analysis of the reaction mixture without the need for sampling and quenching.
In-Situ Spectroscopy: Techniques such as in-situ Infrared (IR) and Raman spectroscopy can provide valuable information about the formation of intermediates and the consumption of reactants during a chemical reaction. researchgate.net For the Friedel-Crafts acylation to produce this compound, in-situ IR could be used to monitor the formation of the acylium ion intermediate. researchgate.net
Process Analytical Technology (PAT): In a chemical engineering context, the integration of these in-situ analytical techniques into a PAT framework can enable real-time process control and optimization. This leads to improved product quality, increased yield, and enhanced safety.
Kinetic and Mechanistic Studies: By continuously monitoring the concentrations of reactants, intermediates, and products, detailed kinetic data can be obtained. This data is invaluable for elucidating reaction mechanisms and developing accurate kinetic models, which are essential for process scale-up and optimization.
Q & A
What are the most robust synthetic routes for 1-(3-Methoxynaphthalen-2-yl)ethanone, and how do reaction conditions influence yield?
Basic Methodological Answer:
The synthesis typically involves Friedel-Crafts acylation of 3-methoxynaphthalene with acetyl chloride or acetic anhydride, using Lewis acids like AlCl₃ as catalysts. Key considerations include:
- Solvent choice : Dichloromethane or nitrobenzene enhances electrophilic substitution .
- Temperature : Reactions often proceed at 0–25°C to minimize side products like over-acylation.
- Workup : Quenching with ice-water followed by column chromatography (silica gel, hexane/ethyl acetate) isolates the product. Yields range from 50–75% depending on substituent steric effects .
How can X-ray crystallography resolve ambiguities in the structural determination of this compound?
Advanced Methodological Answer:
Single-crystal X-ray diffraction using SHELXL (for refinement) and SHELXS (for solution) is critical for confirming bond angles, torsional conformations, and methoxy group orientation. Challenges include:
- Data collection : High-resolution (≤1.0 Å) data minimizes errors in electron density maps.
- Twinning : Use TWINABS for data scaling if crystals exhibit pseudo-merohedral twinning.
- Validation : R-factors <5% and Hirshfeld surface analysis ensure accuracy .
What spectroscopic techniques are optimal for distinguishing this compound from regioisomers?
Basic Methodological Answer:
- ¹H NMR : The methoxy group appears as a singlet (~δ 3.9–4.1 ppm), while naphthalene protons show distinct splitting patterns (e.g., aromatic protons at δ 7.2–8.3 ppm).
- ¹³C NMR : The ketone carbon resonates at ~δ 205–210 ppm, and methoxy carbon at ~δ 55–60 ppm.
- IR : Strong C=O stretch at ~1680–1720 cm⁻¹ and C-O (methoxy) at ~1250 cm⁻¹ .
How does this compound interact with biological targets, and what assays validate its mechanism?
Advanced Methodological Answer:
The compound’s naphthalene core and methoxy group enable π-π stacking and hydrogen bonding with enzymes/receptors. Methodologies include:
- Molecular docking : Use AutoDock Vina or Discovery Studio to predict binding to HER2 or cytochrome P450 targets (docking scores ≤-7.0 kcal/mol suggest strong affinity) .
- In vitro assays : Measure IC₅₀ via MTT assays (e.g., anti-cancer activity in MCF-7 cells) or enzyme inhibition (e.g., COX-2 ELISA).
- ADMET profiling : SwissADME predicts Lipinski’s rule compliance (logP ≤5, MW ≤500) and toxicity .
How can contradictory data in synthetic yield or purity be systematically addressed?
Advanced Methodological Answer:
- Reaction optimization : Screen alternative catalysts (e.g., FeCl₃ vs. AlCl₃) or solvents (e.g., ionic liquids) to improve reproducibility.
- Analytical validation : Cross-check purity via HPLC (C18 column, acetonitrile/water gradient) and GC-MS for volatile byproducts.
- Crystallographic vs. spectroscopic data : Resolve structural discrepancies by comparing experimental XRD data with computed DFT models (e.g., Gaussian 16 B3LYP/6-31G*) .
What computational strategies predict the reactivity of this compound in novel reactions?
Advanced Methodological Answer:
- DFT calculations : Calculate Fukui indices (using Gaussian) to identify electrophilic/nucleophilic sites on the naphthalene ring.
- Transition state modeling : Simulate reaction pathways (e.g., nucleophilic addition) with GAMESS to estimate activation energies.
- QSPR models : Relate molecular descriptors (e.g., HOMO-LUMO gap, polar surface area) to observed reactivity in cross-coupling reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
